5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzotriazole moiety, and substituted phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups. The benzotriazole moiety is then incorporated through a cyclization reaction. Common reagents used in these steps include chlorinating agents, methoxylating agents, and cyclization catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
- 4-chloro-4’-methoxychalcone
- (4-chlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, in particular, enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-13-21-22(29-30(28-21)18-7-9-19(32-2)10-8-18)14-20(15)27-25(31)24-12-11-23(33-24)16-3-5-17(26)6-4-16/h3-14H,1-2H3,(H,27,31) |
InChI Key |
BOVYZWMDNIVSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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